molecular formula C15H11IN2O4S B8113422 3-Iodo-7-nitro-1-tosyl-1H-indole

3-Iodo-7-nitro-1-tosyl-1H-indole

Cat. No.: B8113422
M. Wt: 442.2 g/mol
InChI Key: SJXUJGGOOXAFSH-UHFFFAOYSA-N
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Description

3-Iodo-7-nitro-1-tosyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of iodine, nitro, and tosyl groups attached to the indole core, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-7-nitro-1-tosyl-1H-indole typically involves multiple steps, starting from commercially available indole derivatives. One common method includes the nitration of 1-tosylindole to introduce the nitro group, followed by iodination at the 3-position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. The scalability of the process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-7-nitro-1-tosyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Iodo-7-nitro-1-tosyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-7-nitro-1-tosyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can facilitate the formation of covalent bonds with target proteins, affecting their function. The tosyl group enhances the compound’s stability and solubility, aiding in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1-tosyl-1H-indole-5-carbonitrile
  • 3-Nitro-1-tosyl-1H-indole
  • 7-Nitro-1-tosyl-1H-indole

Uniqueness

3-Iodo-7-nitro-1-tosyl-1H-indole is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and biological properties.

Properties

IUPAC Name

3-iodo-1-(4-methylphenyl)sulfonyl-7-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O4S/c1-10-5-7-11(8-6-10)23(21,22)17-9-13(16)12-3-2-4-14(15(12)17)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXUJGGOOXAFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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